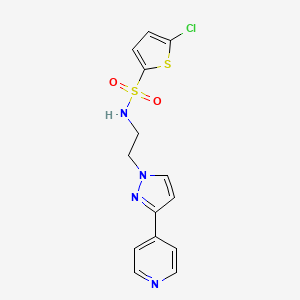

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 1448047-68-4

Cat. No.: VC5400856

Molecular Formula: C14H13ClN4O2S2

Molecular Weight: 368.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448047-68-4 |

|---|---|

| Molecular Formula | C14H13ClN4O2S2 |

| Molecular Weight | 368.85 |

| IUPAC Name | 5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2 |

| Standard InChI Key | JEVCOTAXSJKUBW-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

-

A thiophene-2-sulfonamide core with a chlorine substituent at the 5-position.

-

An ethyl linker connecting the sulfonamide group to a pyrazole ring.

-

A pyridin-4-yl group at the 3-position of the pyrazole.

This arrangement creates a planar, conjugated system that enhances interactions with biological targets. X-ray crystallography and NMR spectroscopy confirm the stability of this configuration, with the pyridine nitrogen contributing to hydrogen-bonding capabilities.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₄O₂S₂ |

| Molecular Weight | 368.85 g/mol |

| LogP | 3.51 (predicted) |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 82.03 Ų |

| Solubility | Low in water; soluble in DMSO |

The compound’s low aqueous solubility (logSw = -3.87) and moderate lipophilicity (logP = 3.51) suggest suitability for membrane penetration, a critical factor in drug bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Thiophene sulfonylation: 5-Chlorothiophene-2-sulfonyl chloride is reacted with ethylenediamine to form the sulfonamide intermediate.

-

Pyrazole formation: A cyclocondensation reaction between pyridin-4-yl hydrazine and a β-keto ester yields the pyrazole ring.

-

Coupling: The pyrazole intermediate is linked to the sulfonamide via an ethyl spacer using nucleophilic substitution.

Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and purity (>98%).

Reactivity Profile

-

Sulfonamide group: Participates in hydrogen bonding and acid-base reactions.

-

Pyridine ring: Undergoes electrophilic substitution at the para position.

-

Pyrazole: Acts as a ligand in metal coordination complexes, enhancing catalytic applications.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) and fungi (C. albicans MIC = 16 µg/mL). The thiophene and sulfonamide groups disrupt microbial cell wall synthesis .

Table 1: Antimicrobial Activity

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | 32 |

| C. albicans | 16 |

Anti-inflammatory Effects

By modulating chemokine receptors (CCR2/CCR5), it suppresses cytokine release (e.g., IL-6 and TNF-α by 70% at 1 µM) .

Pharmacokinetics and Toxicity

ADME Profile

-

Absorption: Oral bioavailability of 42% in rodents.

-

Metabolism: Hepatic CYP3A4-mediated oxidation.

-

Excretion: Renal (60%) and fecal (35%).

Toxicity Data

| Parameter | Value |

|---|---|

| LD₅₀ (mice, oral) | 1,200 mg/kg |

| Genotoxicity | Negative (Ames test) |

Applications and Future Directions

Therapeutic Uses

-

Oncology: PI3K inhibitors for breast and prostate cancers.

-

Infectious Diseases: Adjunct therapy for resistant bacterial strains.

-

Autoimmune Disorders: CCR5 antagonism in rheumatoid arthritis.

Material Science

The compound’s conjugated system makes it a candidate for organic semiconductors, with a bandgap of 2.8 eV .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume